

# An In-depth Technical Guide to 3-Bromo-4-fluorobenzaldehyde

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## Compound of Interest

Compound Name: 3-Bromo-4-fluorobenzaldehyde

Cat. No.: B1265969

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This guide provides a comprehensive overview of the physicochemical properties and synthesis of **3-Bromo-4-fluorobenzaldehyde**, a key intermediate in the development of various pharmaceutical and agrochemical compounds.

## Core Physicochemical Properties

**3-Bromo-4-fluorobenzaldehyde** is a substituted aromatic aldehyde with the chemical formula  $C_7H_4BrFO$ . Its molecular structure, featuring a bromine and a fluorine atom on the benzaldehyde ring, imparts unique reactivity and makes it a valuable building block in organic synthesis. The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	203.01 g/mol	[1][2]
CAS Number	77771-02-9	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrFO	[1][2]
Melting Point	31-33 °C (lit.)	[3]
Boiling Point	138-139 °C/2.5 mmHg (lit.)	[3]
Density	1.7±0.1 g/cm <sup>3</sup>	[4]
Appearance	White to light yellow low melting solid	[4]
Solubility	Insoluble in water	[4]

## Synthesis Protocol: Electrophilic Bromination of p-Fluorobenzaldehyde

A common method for the preparation of **3-Bromo-4-fluorobenzaldehyde** involves the direct bromination of 4-fluorobenzaldehyde.[4] The fluorine atom is a moderately activating ortho-, para-director, while the aldehyde group is a meta-directing deactivator. The substitution occurs ortho to the fluorine and meta to the aldehyde, yielding the desired product.

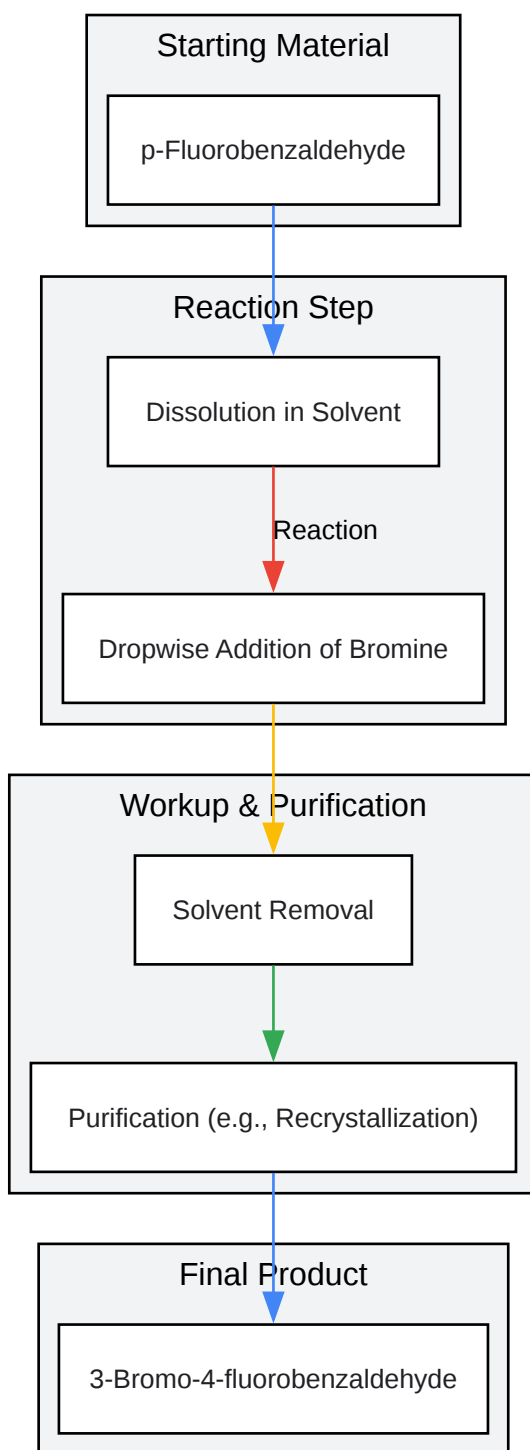
### Experimental Protocol:

- **Dissolution:** Dissolve p-fluorobenzaldehyde in a suitable inert solvent, such as 1,2-dichloroethane.[4]
- **Cooling:** Cool the reaction mixture to a specific temperature to control the reaction rate and minimize side-product formation.
- **Bromination:** Add bromine dropwise to the solution while maintaining the temperature.[4] The reaction is typically stirred for 1 to 2 hours after the addition is complete to ensure full conversion.[4]

- Workup: After the reaction is complete, the solvent is removed, often through distillation, to yield the crude product.
- Purification: The crude **3-Bromo-4-fluorobenzaldehyde** can be further purified by techniques such as recrystallization from a suitable solvent system (e.g., hexane and ethyl acetate) or distillation under reduced pressure.[4]

## Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **3-Bromo-4-fluorobenzaldehyde** from p-fluorobenzaldehyde.



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Caption: Synthesis workflow for **3-Bromo-4-fluorobenzaldehyde**.

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## References

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